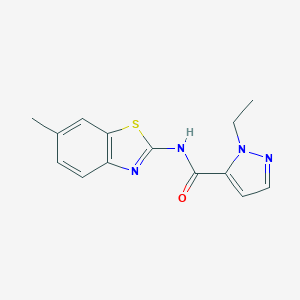

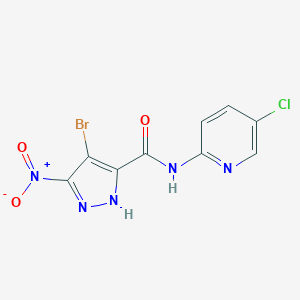

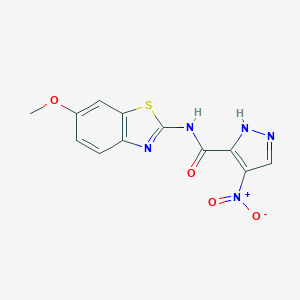

![molecular formula C24H25FN2O5S B280454 N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical studies and has been approved by the US FDA for the treatment of EGFR T790M mutation-positive NSCLC.

Mecanismo De Acción

AZD-9291 selectively targets and irreversibly inhibits the mutant N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide T790M, which is resistant to first- and second-generation N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide TKIs. This inhibition leads to the suppression of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and angiogenesis. AZD-9291 also induces apoptosis and cell cycle arrest in NSCLC cells.

Biochemical and Physiological Effects:

AZD-9291 has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. This compound is extensively metabolized by the liver and excreted in the feces and urine. AZD-9291 has also been shown to have minimal drug-drug interactions and is well-tolerated by patients, with a low incidence of adverse events.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

AZD-9291 has several advantages for use in lab experiments, including its high potency and selectivity for N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide T790M, its favorable pharmacokinetic profile, and its ability to cross the blood-brain barrier. However, there are also some limitations to its use, such as its irreversible binding to N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide T790M, which may lead to the development of resistance over time.

Direcciones Futuras

There are several potential future directions for the research and development of AZD-9291, including:

1. Combination therapy with other targeted agents, such as immune checkpoint inhibitors or anti-angiogenic agents, to enhance its efficacy and overcome resistance.

2. Development of new formulations, such as intravenous or subcutaneous formulations, to improve its pharmacokinetic properties and patient convenience.

3. Investigation of its activity in other N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide-mutant cancers, such as head and neck cancer or colorectal cancer.

4. Development of biomarkers to predict response to AZD-9291 and identify patients who are most likely to benefit from this treatment.

5. Investigation of its activity in combination with radiation therapy or chemotherapy in NSCLC patients.

Métodos De Síntesis

AZD-9291 is synthesized through a multistep process, starting with the reaction of 4-(azepan-1-ylsulfonyl)aniline with 4-fluorobenzaldehyde to form a Schiff base intermediate. This intermediate is then subjected to a cyclization reaction using a palladium catalyst to form the furan ring. The final step involves the coupling of the furan intermediate with 2-chloro-5-nitrobenzoic acid to form AZD-9291.

Aplicaciones Científicas De Investigación

AZD-9291 has been extensively studied in preclinical and clinical trials for the treatment of N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide T790M mutation-positive NSCLC. This compound has shown superior efficacy and safety compared to other N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide TKIs, such as gefitinib and erlotinib. AZD-9291 has also demonstrated activity against central nervous system metastases, which is a common complication in NSCLC patients.

Propiedades

Fórmula molecular |

C24H25FN2O5S |

|---|---|

Peso molecular |

472.5 g/mol |

Nombre IUPAC |

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide |

InChI |

InChI=1S/C24H25FN2O5S/c25-18-5-9-20(10-6-18)31-17-21-11-14-23(32-21)24(28)26-19-7-12-22(13-8-19)33(29,30)27-15-3-1-2-4-16-27/h5-14H,1-4,15-17H2,(H,26,28) |

Clave InChI |

FSOGQUMFURNXJJ-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)F |

SMILES canónico |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

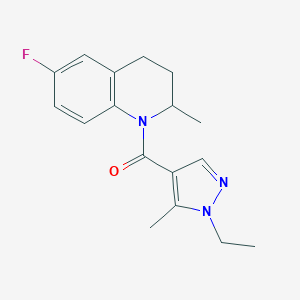

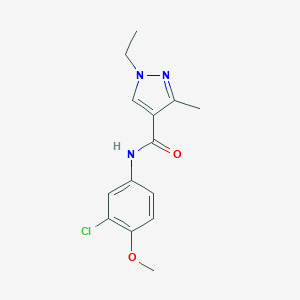

![N-[4-(diethylamino)phenyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280372.png)

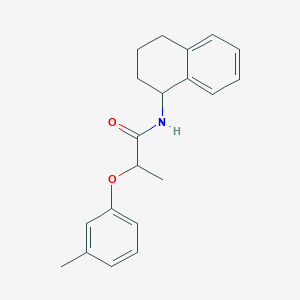

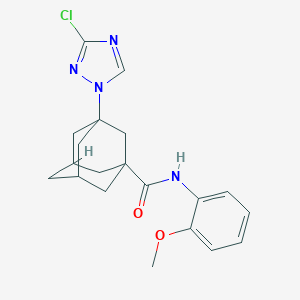

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B280373.png)

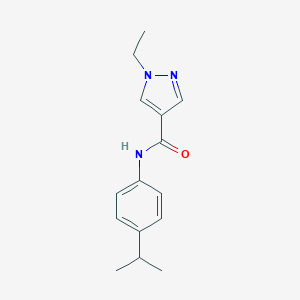

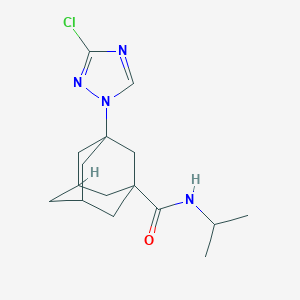

![4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B280380.png)

![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline](/img/structure/B280389.png)

![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)